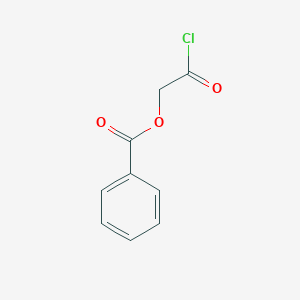

Acetyl chloride, (benzoyloxy)-

Descripción general

Descripción

Acetyl chloride, (benzoyloxy)- , also known as benzyloxyacetyl chloride , is an acyl chloride derived from acetic acid . It belongs to the class of organic compounds called acid halides . The chemical formula for this compound is C₆H₅CH₂OCH₂COCl . It is a colorless liquid with a pungent odor .

Synthesis Analysis

- (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile : This compound serves as a key intermediate in the synthesis of a fluoroquinolone antibiotic used for respiratory tract infections .

- Non-racemic helicene : Benzyloxyacetyl chloride plays a role in the synthesis of this intriguing helical molecule .

- β-lactams : It has been employed in the preparation of β-lactam compounds .

Molecular Structure Analysis

The molecular structure of benzyloxyacetyl chloride consists of a benzene ring (benzoyl group) attached to an acetyl chloride moiety. The benzoyl group is connected to the acetyl chloride through an oxygen atom .

Chemical Reactions Analysis

Benzyloxyacetyl chloride can participate in various chemical reactions, including Friedel-Crafts acetylations and the formation of substituted 2-azetidinones that can be further elaborated into annulated β-lactams .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Phosphonic Acid Derivatives : Acetyl chloride is used in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This involves a three-component condensation reaction, indicating its utility in complex chemical syntheses (Yuan, Chen, & Wang, 1991).

Mechanism Studies in Solvolysis : Studies on the solvolysis of acetyl chloride in various solvents have provided insights into the S(N)2 mechanism, important for understanding chemical reaction pathways and solvent effects (Bentley, Llewellyn, & Mcalister, 1996).

Catalysis in Ionic Liquids : Acetyl chloride has been used in aromatic electrophilic substitution reactions such as benzoylation and acetylation, catalyzed by metal triflates in ionic liquids. This highlights its role in enhancing regioselectivity and conversion rates in green chemistry applications (Ross & Xiao, 2002).

Acylation of Azaindoles : Acetyl chloride is effective in the acylation of azaindoles, a key step in the synthesis of pharmacologically relevant compounds (Zhang et al., 2002).

Polymer Synthesis : It is used in the in situ end group modification of hyperbranched polyesters, demonstrating its utility in the modification of polymers and influencing their properties (Kricheldorf, Bolender, & Wollheim, 1999).

Collagen Modification : Acetyl chloride has been used for quantitative and selective acetylation of collagen, providing insights into the modification of biopolymers (Bose & Joseph, 1958).

Protecting Groups in Synthesis : Used in the selective functionalization of polyhydroxy alcohols, showcasing its role in protecting group strategies in organic synthesis (Fréchet & Nuyens, 1976).

Radiation-Induced Reactions : In radiation chemistry, acetyl chloride has been studied for its reactions with acrylates, providing insights into radiation-induced polymerization processes (Knolle, Müller, & Mehnert, 2000).

Safety and Hazards

Propiedades

IUPAC Name |

(2-chloro-2-oxoethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGAJRVMHROSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447226 | |

| Record name | Acetyl chloride, (benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54150-57-1 | |

| Record name | Acetyl chloride, (benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.